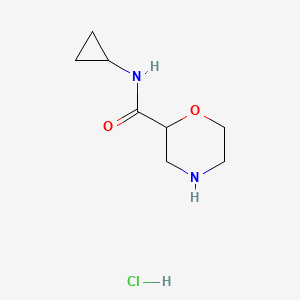

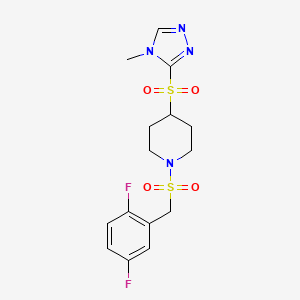

![molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7](/img/structure/B2487459.png)

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related naphthyridine derivatives, including those within the tetrahydrobenzo[b]naphthyridine family, has been explored through various methods. One approach involves cascade reactions, including Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar, to create complex structures efficiently (Wen et al., 2010). Another method utilizes Copper Bromide catalyzed intramolecular [4 + 2] Hetero-Diels-Alder reactions for synthesizing dihydrodibenzo[b,h][1,6]naphthyridines, demonstrating the versatility of synthetic approaches (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex molecular arrangements. For example, the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment showcases a C=N double bond significantly bent out of the plane, indicating the complex spatial configuration of these molecules (Seebacher et al., 2010).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The base-free amination of BH acetates of 2-chloroquinolinyl-3-carboxaldehydes presents a route to synthesize N-substituted-1,2-dihydrobenzo[b][1,8]-naphthyridines, showcasing the chemical reactivity of these compounds (Singh et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine were not found, related research on naphthyridine derivatives provides insights into their potential physical characteristics. The physical properties are often deduced from structural analysis and synthetic methods, which can influence solubility, crystallinity, and thermal stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives are varied, including the ability to participate in diverse chemical reactions, their stability under various conditions, and their reactivity towards different reagents. The synthesis methods and the resulting structural configurations play a significant role in defining these properties. For example, the synthesis of benzo[b]pyrazolo[5,1-f][1,6]naphthyridines through silver triflate catalyzed reactions hints at the chemical versatility of these compounds (Zahid et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Intramolecular Heck Reaction : A sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines has been developed, utilizing intramolecular Heck type 6-exo-trig cyclization, providing a range of derivatives in good to high yields (Reddy et al., 2018).

- Cascade Reactions for Derivative Synthesis : Novel tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives were synthesized through cascade reactions including Knoevenagel condensation and cyclocondensation, illustrating a substrate-design approach for new multicomponent reactions (Wen et al., 2010).

- Hetero-Diels-Alder Reactions : Efficient synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using CuBr2-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder reaction, indicating a method for synthesizing diverse products under mild conditions (Muthukrishnan et al., 2016).

- Fluorescent DNA-Binding Compounds : One-pot synthesis of dibenzo[b,h][1,6]naphthyridines was applied to create compounds that exhibit strong fluorescence and interact with double-stranded DNA, demonstrating potential applications in molecular biology and biochemistry (Okuma et al., 2014).

- Green Chemistry Approach : A green chemistry approach was used to synthesize heterocyclic compounds like 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones, emphasizing the importance of using non-toxic solvents and avoiding catalysts (Kamalifar & Kiyani, 2019).

Structural and Analytical Studies

- Single-Crystal X-Ray Diffraction : The structural characterization of N(6)-Acetyl-5,7-diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine was confirmed through single-crystal X-ray diffraction, providing insights into its molecular geometry and conformation (Laavanya et al., 2001).

Biological Applications

- Potential as MAO Inhibitors : Novel derivatives of benzo[b][1,6]naphthyridine were synthesized and investigated for their potential as Monoamine Oxidase (MAO) inhibitors, indicating a possible avenue for developing new pharmaceuticals (Kulikova et al., 2023).

Wirkmechanismus

Target of Action

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

This compound acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .

Dosage Effects in Animal Models

The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease

Eigenschaften

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIFNAKNRWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320501 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1541-57-7 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

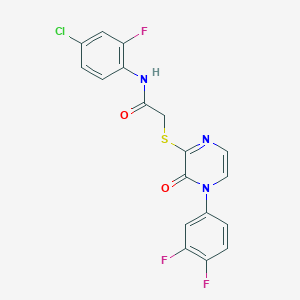

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

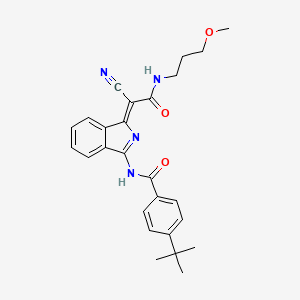

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

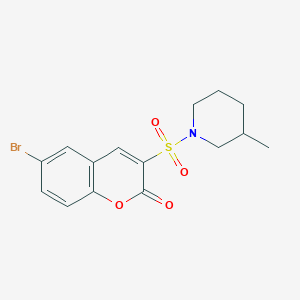

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)